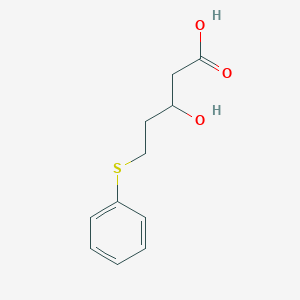
3-Hydroxy-5-(phenylsulfanyl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-5-(phenylsulfanyl)pentanoic acid is an organic compound with the molecular formula C11H14O3S It is a derivative of pentanoic acid, featuring a hydroxyl group at the third carbon and a phenylsulfanyl group at the fifth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-(phenylsulfanyl)pentanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxy pentanoic acid and phenylsulfanyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. The use of continuous flow reactors can also be considered to enhance the production rate and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-(phenylsulfanyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The phenylsulfanyl group can be reduced to a thiol group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or halides can be used in the presence of a base.
Major Products
Oxidation: 3-Keto-5-(phenylsulfanyl)pentanoic acid or 3-Carboxy-5-(phenylsulfanyl)pentanoic acid.
Reduction: 3-Hydroxy-5-(thiophenyl)pentanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-5-(phenylsulfanyl)pentanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-(phenylsulfanyl)pentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the phenylsulfanyl group can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of biological targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-5-phenylpentanoic acid: Lacks the sulfanyl group, making it less hydrophobic.
5-(3-Hydroxyphenyl)pentanoic acid: Contains a hydroxyl group on the phenyl ring, altering its reactivity and solubility.
4-Hydroxy-5-(sulfooxy)phenylpentanoic acid: Features a sulfooxy group, which significantly changes its chemical properties.
Uniqueness
3-Hydroxy-5-(phenylsulfanyl)pentanoic acid is unique due to the presence of both a hydroxyl group and a phenylsulfanyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
254995-16-9 |
|---|---|
Molecular Formula |
C11H14O3S |
Molecular Weight |
226.29 g/mol |
IUPAC Name |
3-hydroxy-5-phenylsulfanylpentanoic acid |
InChI |
InChI=1S/C11H14O3S/c12-9(8-11(13)14)6-7-15-10-4-2-1-3-5-10/h1-5,9,12H,6-8H2,(H,13,14) |
InChI Key |
LMBJAVFTESEKLJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(CC(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















